molecular formula C10H14N4O4S B11999537 N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide CAS No. 43152-42-7

N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

Cat. No.: B11999537
CAS No.: 43152-42-7
M. Wt: 286.31 g/mol
InChI Key: ZQMLMBWKTMVFTC-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that features a thiazole ring, a nitro group, and an amide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Amide Bond Formation: Coupling reactions between an amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Reduction of Nitro Group: Amino derivatives.

    Substitution on Thiazole Ring: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide may have applications in:

    Medicinal Chemistry: Potential as an antimicrobial or anticancer agent.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds might include other thiazole derivatives or nitro-containing amides. Compared to these, N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide might exhibit unique properties due to its specific functional groups and molecular structure.

List of Similar Compounds

    Thiazole Derivatives: Compounds with variations in the thiazole ring or different substituents.

    Nitro Amides: Compounds with nitro groups and amide linkages but different core structures.

Properties

CAS No.

43152-42-7

Molecular Formula

C10H14N4O4S

Molecular Weight

286.31 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C10H14N4O4S/c1-2-3-8(16)13(5-4-7(11)15)10-12-6-9(19-10)14(17)18/h6H,2-5H2,1H3,(H2,11,15)

InChI Key

ZQMLMBWKTMVFTC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCC(=O)N)C1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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